Bis(2-furyl)phosphine

Palladium catalysis Ligand substitution kinetics Tri-2-furylphosphine

Bis(2-furyl)phosphine (CAS 216020-59-6) is a secondary phosphine ligand featuring two electron-rich 2‑furyl substituents on a phosphorus atom. This structure confers a weak σ‑donicity and a distinct steric profile that differentiates it from common aryl phosphines like triphenylphosphine (PPh₃).

Molecular Formula C8H7O2P
Molecular Weight 166.11 g/mol
CAS No. 216020-59-6
Cat. No. B1599243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-furyl)phosphine
CAS216020-59-6
Molecular FormulaC8H7O2P
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)PC2=CC=CO2
InChIInChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H
InChIKeyZAZKRENUXPVYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-furyl)phosphine (CAS 216020-59-6): Procurement-Relevant Identity and Baseline Characteristics


Bis(2-furyl)phosphine (CAS 216020-59-6) is a secondary phosphine ligand featuring two electron-rich 2‑furyl substituents on a phosphorus atom [1]. This structure confers a weak σ‑donicity and a distinct steric profile that differentiates it from common aryl phosphines like triphenylphosphine (PPh₃) [2]. It is primarily employed as a precursor to more complex 2‑furyl‑phosphine ligands [1] and as a reactant for synthesizing ferrocene‑based chiral diphosphines and phosphine‑containing amino acids .

Why Generic Phosphine Substitution Fails: The Specific Case for Bis(2-furyl)phosphine in Procurement


The furyl substituent fundamentally alters the electronic properties of the phosphorus center compared to standard aryl‑phosphines [1]. In palladium(0) systems, 2‑furyl‑phosphines exhibit a weaker σ‑donation and a different steric environment than PPh₃, which directly affects the equilibrium populations of active catalytic species and their subsequent oxidative addition rates [2]. For example, the substitution of dibenzylideneacetone (dba) by the phosphine in Pd(dba)L₂ to form the reactive SPdL₃ complex proceeds more readily for tri‑2‑furylphosphine (TFP) than for triphenylphosphine (PPh₃) [2]. Consequently, substituting a 2‑furyl‑phosphine with a generic aryl‑phosphine changes the speciation and kinetic profile of a catalytic system, potentially leading to lower turnover frequencies or altered selectivity [2].

Quantitative Evidence Guide: Bis(2-furyl)phosphine Performance Benchmarks vs. Comparators


Accelerated Ligand Substitution in Pd(0) Complexes: TFP vs. PPh₃

The rate of dba displacement from Pd(dba)L₂ to form the catalytically active SPdL₃ complex is faster when L = tri‑2‑furylphosphine (TFP) than when L = triphenylphosphine (PPh₃) [1]. This class‑level observation indicates that bis(2‑furyl)phosphine (as a member of the 2‑furyl‑phosphine family) can facilitate more rapid generation of active Pd(0) species than the ubiquitous PPh₃ [1].

Palladium catalysis Ligand substitution kinetics Tri-2-furylphosphine

Enhanced Oxidative Addition Reactivity at Low Ligand-to-Pd Ratios in THF

In THF, mixtures of Pd(dba)₂ with 2 or 4 equivalents of tri‑2‑furylphosphine (TFP) were found to be less reactive than analogous PPh₃ mixtures. However, at higher TFP loadings (n > 6), the TFP‑based system became more reactive, whereas in DMF the TFP system was consistently more reactive regardless of n (n ≥ 2) [1]. This demonstrates a solvent‑ and stoichiometry‑dependent reactivity advantage for 2‑furyl‑phosphines over PPh₃, which is not predictable from simple steric or electronic parameters alone.

Oxidative addition Palladium catalysis Ligand stoichiometry

Precursor to High‑Performance Ferrocenyl‑Diphosphane Ligands

Bis(2‑furyl)phosphine is a critical reactant for the synthesis of centrostereogenic 1,3‑bidentate ferrocenyldiphosphane ligands and ferrocene‑based chiral diphosphines [1]. These ligands have been applied in palladium‑catalyzed allylation and arylation coupling reactions at exceptionally low catalyst loadings of 10⁻¹–10⁻⁴ mol% when derived from ferrocenyl bis(difurylphosphine)/Pd systems [2].

Chiral diphosphine Ferrocene ligand Asymmetric catalysis

Structurally Verified Gold(I) Complexes without Heteroatom Interference

Tri(2‑furyl)phosphine (a close analog) forms 1:1 complexes with gold(I) chloride and acetate, with crystallographic evidence confirming exclusive binding through the phosphorus atom without any intra‑ or intermolecular interactions from the furyl oxygen atoms [1]. This contrasts with some heteroatom‑containing phosphines that can engage in unwanted side‑coordination, and ensures that the furyl‑phosphine behaves as a pure P‑donor ligand.

Gold catalysis Coordination chemistry Phosphine ligand

Bis(2-furyl)phosphine: Optimal Research and Industrial Procurement Scenarios Based on Quantitative Evidence


Asymmetric Catalysis Ligand Library Expansion

Researchers developing novel chiral diphosphine ligands for asymmetric hydrogenation or cross‑coupling should procure bis(2‑furyl)phosphine as a key building block [1]. The compound enables the construction of ferrocenyl‑based diphosphines that have demonstrated activity at catalyst loadings as low as 10⁻⁴ mol% [2]. Substitution with diphenylphosphine would yield ligands with markedly different electronic properties and could preclude achieving the same ultra‑low catalyst loadings [3].

Palladium Cross‑Coupling Process Development in Polar Aprotic Solvents

For Pd‑catalyzed cross‑couplings (e.g., Suzuki–Miyaura, Buchwald–Hartwig) conducted in DMF or DMAc, 2‑furyl‑phosphines provide a kinetic advantage over PPh₃ due to faster in situ activation [4]. Process chemists aiming to reduce catalyst induction periods or improve reproducibility should consider bis(2‑furyl)phosphine or its metal complexes as part of their catalyst screening set. The documented solvent‑dependent reactivity (DMF vs. THF) [4] further allows for rational optimization of reaction conditions.

Gold(I) Catalyst and Anticancer Agent Synthesis

In the synthesis of gold(I)‑phosphine complexes for catalysis or medicinal chemistry, the use of bis(2‑furyl)phosphine ensures exclusive P‑coordination, avoiding complications from hemilabile donor atoms [5]. This property simplifies complex characterization and provides a more reliable structure–activity relationship compared to phosphines bearing additional Lewis‑basic groups. Procurement of bis(2‑furyl)phosphine is therefore advisable for any program developing well‑defined gold(I) species.

High‑Throughput Screening for New Phosphine Ligands

The distinct electronic profile of 2‑furyl‑phosphines (weaker σ‑donation than PPh₃ [4]) makes bis(2‑furyl)phosphine a valuable entry in high‑throughput ligand screens. Including this compound in diversity‑oriented catalyst libraries increases the chances of identifying hits for challenging substrates, such as deactivated aryl chlorides or heteroaryl halides, where traditional electron‑rich phosphines may fail.

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